molecular formula C22H22N4S2 B560510 N1,N2-Bis(4-(thiazol-2-yl)benzyl)ethane-1,2-diamine CAS No. 1507370-40-2

N1,N2-Bis(4-(thiazol-2-yl)benzyl)ethane-1,2-diamine

Cat. No. B560510
M. Wt: 406.566
InChI Key: FRTSLZJCGAFSET-UHFFFAOYSA-N
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Description

  • Storage : Keep in a dark place, sealed, and at a temperature of 2-8°C .


Molecular Structure Analysis

The compound’s structure consists of two benzyl groups attached to an ethane-1,2-diamine backbone, with thiazol-2-yl substituents. The molecular formula provides insights into its composition and connectivity .

Scientific Research Applications

Synthesis and Chemical Reactions

N1,N2-Bis(4-(thiazol-2-yl)benzyl)ethane-1,2-diamine is involved in various chemical syntheses and reactions. For instance, it is used in the synthesis of 16–20-membered rings through reactions with aliphatic diamines (Hull, Hollywood, & Suschitzky, 1979). Additionally, it serves as a precursor in the electrochemical copolymerizations with thiophene derivatives, leading to the formation of conducting copolymers (Turac, Sahmetlioglu, & Toppare, 2014).

Characterization and Analysis

The molecule has been subjected to experimental and theoretical analysis to understand its structural and electronic properties. Such analyses include spectroscopic methods like Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (NMR) (Uluçam & Yenturk, 2019).

Catalytic Applications

This compound is also studied for its potential in catalysis. For example, it has been used in the efficient coupling of aromatic diamines and alcohols for the synthesis of various chemical compounds (Li et al., 2018). Moreover, it has been used to create new acidic ionic liquids with catalytic activity in multicomponent reactions (Zare et al., 2017).

Materials Science

In materials science, it is explored for its use in synthesizing luminescent materials and Schiff base derivatives, which have potential applications in various fields (Zhou Hong-ping, 2010).

Safety And Hazards

  • Safety Precautions : Handle with care, avoid ingestion, and protect eyes and skin. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

N,N'-bis[[4-(1,3-thiazol-2-yl)phenyl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S2/c1-5-19(21-25-11-13-27-21)6-2-17(1)15-23-9-10-24-16-18-3-7-20(8-4-18)22-26-12-14-28-22/h1-8,11-14,23-24H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTSLZJCGAFSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)C3=NC=CS3)C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192895
Record name N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N2-Bis(4-(thiazol-2-yl)benzyl)ethane-1,2-diamine

CAS RN

1507370-40-2
Record name N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1507370-40-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1507370-40-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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